Allyl isovalerate

Description

This compound is a fatty acid ester.

2-Propenyl 3-methylbutanoate, also known as this compound or 2-propenyl isopentanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Propenyl 3-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Propenyl 3-methylbutanoate has been primarily detected in urine. Within the cell, 2-propenyl 3-methylbutanoate is primarily located in the cytoplasm. 2-Propenyl 3-methylbutanoate has a sweet, apple, and banana taste. 2-Propenyl 3-methylbutanoate is a potentially toxic compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMAGVUCNZNWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

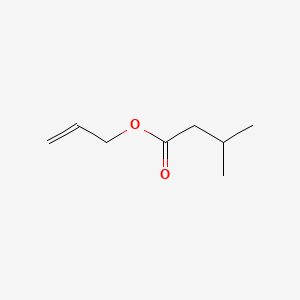

CC(C)CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Record name | ALLYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4039233 | |

| Record name | Allyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl isovalerate is a clear colorless to pale yellow liquid with overripe fruit odor and an apple taste. (NTP, 1992), Colorless to pale yellow liquid with an odor of overripe fruit; [CAMEO], Colourless to pale yellow liquid with a fruity apple/cherry odour | |

| Record name | ALLYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isovalerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

306.1 °F at 729 mmHg (NTP, 1992), 89-90 °C, 161.00 °C. @ 760.00 mm Hg | |

| Record name | ALLYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propenyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

103.5 °F (NTP, 1992), 40 °C | |

| Record name | ALLYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isovalerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 61.7 °F (NTP, 1992), Insoluble in water and miscible with perfume and flavour materials, 1ml in 1ml 95% ethanol (in ethanol) | |

| Record name | ALLYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.882 at 75 °F (NTP, 1992) - Less dense than water; will float, 0.879-0.884 | |

| Record name | ALLYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

13 mmHg at 71.6 °F ; 16.8 mmHg at 86.0 °F (NTP, 1992), 13.0 [mmHg] | |

| Record name | ALLYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isovalerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

2835-39-4 | |

| Record name | ALLYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL ISOVALERATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3551Z86V7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propenyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allyl isovalerate chemical properties and structure

An In-depth Technical Guide to Allyl Isovalerate

Introduction

This compound, also known by its IUPAC name prop-2-enyl 3-methylbutanoate, is a fatty acid ester recognized for its distinct fruity aroma.[1][2] It presents as a clear, colorless to pale yellow liquid with a characteristic scent reminiscent of apples, bananas, and pineapples.[1][2][3] This organic compound is utilized as a synthetic flavoring agent in the food industry and as a fragrance component in perfumery.[1][3][4][5]

Chemical Structure

This compound consists of an allyl group attached to an isovalerate group through an ester linkage. The isovalerate portion is characterized by a branched four-carbon chain derived from isovaleric acid (3-methylbutanoic acid).

Figure 1: 2D Structure of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | prop-2-enyl 3-methylbutanoate | [2][6] |

| Synonyms | Allyl isopentanoate, Isovaleric acid, allyl ester | [2][7] |

| CAS Number | 2835-39-4 | [1][2][6] |

| Molecular Formula | C₈H₁₄O₂ | [2][3][6][7][8][9] |

| Molecular Weight | 142.20 g/mol | [2][3][7][10] |

| Appearance | Clear colorless to pale yellow liquid | [1][2][3] |

| Odor | Fruity (apple, banana, pineapple) | [1][3] |

| Boiling Point | 155-161 °C | [1][2][3][10] |

| Density | 0.88 g/mL at 25 °C | [1][10] |

| Refractive Index | 1.413 - 1.418 at 20 °C | [1][2][3] |

| Flash Point | 103.5 °F (39.7 °C) - 142 °F (61 °C) | [2][3][10] |

| Vapor Pressure | 1.95 - 13 mmHg at 25 °C | [3][10] |

| Water Solubility | Insoluble to less than 0.1 mg/mL | [1][10] |

| Solubility | Soluble in alcohol; miscible with perfume and flavor materials | [1] |

| SMILES | CC(C)CC(=O)OCC=C | [2][7][8] |

| InChIKey | HOMAGVUCNZNWBC-UHFFFAOYSA-N | [2][6][7][8][11] |

Experimental Protocols

Synthesis

A. Direct Esterification: this compound can be synthesized via the Fischer-Speier esterification of isovaleric acid with allyl alcohol.[1]

-

Reactants: Isovaleric acid, allyl alcohol.

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Procedure:

-

Equimolar amounts of isovaleric acid and allyl alcohol are combined in a round-bottom flask.

-

A catalytic amount of the acid catalyst is added.

-

The mixture is refluxed, often with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product side.

-

Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

The final product is purified by fractional distillation under reduced pressure.

-

B. Transesterification: An alternative route involves the transesterification of a methyl or ethyl ester of isovaleric acid with allyl alcohol.[12]

-

Reactants: Methyl isovalerate or ethyl isovalerate, allyl alcohol.

-

Catalyst: An acid or base catalyst.

-

Procedure:

-

The isovalerate ester is mixed with an excess of allyl alcohol.

-

A suitable catalyst is added.

-

The mixture is heated, allowing the lower-boiling alcohol (methanol or ethanol) to distill off, shifting the equilibrium towards the formation of this compound.

-

Workup and purification steps are similar to those for direct esterification.

-

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of synthesized this compound are confirmed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound will show characteristic signals for the allyl group (vinylic and allylic protons) and the isovalerate group (methyl, methylene, and methine protons).[11]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Provides information about the molecular weight and fragmentation pattern of the molecule.[6] The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ester and allyl groups.

-

Reactivity and Safety

Chemical Reactivity

-

Oxidizing Agents: this compound can react vigorously with strong oxidizing agents.[1][10]

-

Reducing Agents: It may react exothermically with reducing agents like alkali metals and hydrides, releasing hydrogen gas.[1][10]

-

Acids and Bases: Exothermic reactions can occur with both acids and bases, leading to hydrolysis of the ester bond.[1][10]

-

Hazards: The compound is a flammable liquid and vapor.[13][14] Vapors may form explosive mixtures with air. It is classified as toxic if swallowed or in contact with skin.[13][14]

Figure 3: Reactivity summary of this compound.

Safety and Handling

-

Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use in a well-ventilated area and take precautionary measures against static discharge.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][14]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10][14] If swallowed, call a poison control center or doctor immediately.[13][14] For eye contact, rinse cautiously with water for several minutes.[14]

Metabolism

In biological systems, this compound is expected to be metabolized through hydrolysis into its constituent parts: isovaleric acid and allyl alcohol.[2] Isovaleric acid can then be conjugated with glycine. Allyl alcohol can be further metabolized through pathways that may form acrolein or glycidol.[2]

References

- 1. This compound | 2835-39-4 [chemicalbook.com]

- 2. This compound | C8H14O2 | CID 17816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. This compound, 2835-39-4 [thegoodscentscompany.com]

- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 2835-39-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]

- 9. This compound [webbook.nist.gov]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound(2835-39-4) 1H NMR [m.chemicalbook.com]

- 12. perfumerflavorist.com [perfumerflavorist.com]

- 13. chemos.de [chemos.de]

- 14. synerzine.com [synerzine.com]

An In-depth Technical Guide to Allyl Isovalerate (CAS 2835-39-4)

Abstract: This technical guide provides a comprehensive overview of Allyl Isovalerate (CAS 2835-39-4), a significant aliphatic allyl ester used primarily in the flavor and fragrance industries.[1] The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's physicochemical properties, synthesis, spectroscopic characteristics, applications, and an in-depth review of its metabolic pathway and toxicological profile. Key experimental data, including from National Toxicology Program (NTP) carcinogenicity studies, are summarized in structured tables. Furthermore, this guide presents detailed methodologies for pivotal experiments and visualizes complex processes such as synthesis, metabolism, and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the compound's scientific aspects.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid known for its distinct fruity aroma.[2][3] Its identity and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 2835-39-4 | [2] |

| Molecular Formula | C₈H₁₄O₂ | [2][4] |

| Molecular Weight | 142.20 g/mol | [2] |

| IUPAC Name | prop-2-enyl 3-methylbutanoate | [2] |

| Synonyms | Allyl 3-methylbutanoate, 2-Propenyl isovalerate, Isovaleric acid, allyl ester | [2][4][5] |

| FEMA Number | 2045 |[2][6] |

Table 2: Physicochemical Data

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Physical State | Liquid | Ambient | [2] |

| Boiling Point | 152.3 °C (306.1 °F) | 729 mmHg | [2][7] |

| 155 °C | (lit.) | [3] | |

| 89-90 °C | [8] | ||

| Specific Gravity | 0.879 to 0.884 | 25 °C | [6] |

| 0.882 | 23.9 °C (75 °F) | [7] | |

| Refractive Index | 1.413 to 1.418 | 20 °C | [6] |

| 1.416 | 20 °C | [3] | |

| Flash Point | 61.1 °C (142.0 °F) | TCC | [6] |

| 39.7 °C (103.5 °F) | [2][7] | ||

| Vapor Pressure | 13 mmHg | 22 °C (71.6 °F) | [7] |

| Water Solubility | < 0.1 mg/mL | 16.5 °C (61.7 °F) | [7] |

| XLogP3-AA | 2 | |[2] |

Table 3: Organoleptic Properties

| Property | Description | Reference |

|---|---|---|

| Odor | Sweet, fruity (apple, banana, pineapple, cherry), pungent.[6] | [6] |

| Taste | Sweet, fruity, with apple, banana, pineapple, and bubble gum-like nuances at 5 ppm.[6] |[6] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the direct Fischer-Speier esterification of isovaleric acid with allyl alcohol.[3][9] This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water, often through azeotropic distillation with a solvent like benzene.[3]

Caption: General workflow for the synthesis of this compound via Fischer-Speier esterification.

Spectroscopic Analysis

Structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques.

Table 4: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 5.98 - 5.73 | m | -CH=CH₂ |

| 5.42 - 5.14 | m | -CH=CH₂ |

| 4.62 - 4.53 | d | -O-CH₂- |

| 2.28 - 2.17 | m | -CH(CH₃)₂ |

| 2.19 | d | -CO-CH₂- |

| 1.00 - 0.93 | d | -CH(CH₃)₂ |

Data sourced from PubChem and represents a composite of observed shifts.[2]

Table 5: ¹³C NMR Spectroscopic Data (15.09 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 172.65 | C=O |

| 132.55 | -CH=CH₂ |

| 118.02 | -CH=CH₂ |

| 64.84 | -O-CH₂- |

| 43.40 | -CO-CH₂- |

| 25.77 | -CH(CH₃)₂ |

| 22.44 | -CH(CH₃)₂ |

Data sourced from PubChem.[2]

Table 6: Mass Spectrometry Data (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

|---|---|---|

| 85 | 999 | [C₄H₅O₂]⁺ or [C₅H₉O]⁺ |

| 57 | 981 | [C₄H₉]⁺ |

| 41 | 955 | [C₃H₅]⁺ (Allyl cation) |

| 39 | 333 | [C₃H₃]⁺ |

| 43 | 209 | [C₃H₇]⁺ |

Data represents the most abundant peaks from NIST and PubChem databases.[2][10]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for its functional groups. A strong absorption band is observed around 1740 cm⁻¹ corresponding to the C=O (ester) stretching vibration. Additional significant peaks include those for C-O stretching around 1150-1250 cm⁻¹ and C=C stretching of the allyl group near 1650 cm⁻¹.[11]

Applications

This compound is almost exclusively used in the flavor and fragrance industries.[5]

-

Flavoring Agent: It is a synthetic flavoring agent used to impart fruity notes (apple, pineapple) in products like beverages, ice cream, candy, and baked goods, typically at concentrations of 8-50 ppm.[3]

-

Fragrance Material: Since the 1950s, it has been a raw material for fragrances in cosmetics, lotions, and perfumes.[5][8]

Pharmacology and Toxicology

The toxicological profile of this compound is critical for assessing its safety in consumer products and for guiding research.

Metabolism

In vivo, this compound is rapidly hydrolyzed by esterases, primarily in the liver, pancreas, and intestinal mucosa, into its constituent parts: allyl alcohol and isovaleric acid.[8][9] Allyl alcohol is further metabolized by alcohol dehydrogenase to the highly reactive and toxic aldehyde, acrolein.[8][12] Isovaleric acid, a naturally occurring compound, is converted to isovaleryl-coenzyme A (CoA).[8][13]

Caption: Proposed metabolic pathway of this compound in vivo.

Acute Toxicity and Safety

This compound is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[14] It is also an irritant to the skin, eyes, and respiratory system.[6][14]

Table 7: Acute Toxicity Data

| Route | Species | Value (LD₅₀) | Reference |

|---|---|---|---|

| Oral | Rat | 230 mg/kg bw | [13] |

| Dermal | Rabbit | 560 mg/kg bw |[13] |

Carcinogenicity and Genotoxicity

The carcinogenic potential of this compound has been investigated, leading to a classification by the International Agency for Research on Cancer (IARC) as Group 3: "Not classifiable as to its carcinogenicity to humans," due to limited evidence in animals and no available human data.[5][8]

Genotoxicity: this compound was not found to be mutagenic in bacterial reverse mutation assays (Ames test).[5][9] However, it was shown to induce sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells, indicating potential genotoxic activity in mammalian cells.[8]

NTP Studies: The National Toxicology Program conducted two-year gavage studies in rats and mice.[9][15] The results showed limited evidence of carcinogenicity.

Table 8: Summary of NTP Carcinogenicity Bioassay Findings (TR-253)

| Species | Sex | Finding | Reference |

|---|---|---|---|

| F344/N Rats | Male & Female | Increased incidence of mononuclear cell leukemia. | [5][9] |

| B6C3F1 Mice | Male | Induced papillomas of the forestomach. | [5] |

| | Female | Increased incidence of lymphomas. |[5] |

Key Experimental Protocols

Carcinogenicity Bioassay (NTP TR-253)

The most definitive long-term toxicity data for this compound comes from the NTP technical report TR-253.[15] The protocol for this study is a critical component for understanding the basis of the carcinogenicity findings.

Methodology:

-

Species and Groups: F344/N rats and B6C3F1 mice, with 50 animals per sex per group (control, low dose, high dose).[9]

-

Administration: The test substance (this compound in corn oil) was administered by oral gavage.[9]

-

Dosing Regimen: Dosing occurred five days per week for 103 weeks.[9]

-

Dose Levels:

-

Endpoint Analysis: Survival was monitored throughout the study. At termination, a complete histopathological examination was performed on all animals.

Caption: Experimental workflow for the NTP long-term carcinogenicity bioassay of this compound.

Conclusion

This compound (CAS 2835-39-4) is a commercially important ester with well-defined applications in the flavor and fragrance sector. Its synthesis and chemical properties are well-characterized. From a toxicological perspective, the compound presents hazards related to acute toxicity and irritation. The key long-term concern stems from NTP studies indicating limited evidence of carcinogenicity in rodents, which is likely linked to its metabolic pathway, particularly the formation of the reactive metabolite acrolein. While not mutagenic in bacteria, its ability to cause chromosomal damage in mammalian cells warrants consideration. This guide consolidates the critical technical data to provide a balanced and in-depth resource for scientific and professional assessment.

References

- 1. This compound - OEHHA [oehha.ca.gov]

- 2. This compound | C8H14O2 | CID 17816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound (CAS 2835-39-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound (IARC Summary & Evaluation, Volume 36, 1985) [inchem.org]

- 6. This compound, 2835-39-4 [thegoodscentscompany.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. chemos.de [chemos.de]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. This compound: Carcinogenic Potency Database [leadscope.com]

An In-depth Technical Guide to the Physical Properties of Allyl Isovalerate

This guide provides a comprehensive overview of the key physical properties of allyl isovalerate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.

Core Physical Properties

This compound, also known as 2-propenyl 3-methylbutanoate, is a clear, colorless to pale yellow liquid recognized for its fruity aroma, reminiscent of apples and pineapples.[1][2] It is a synthetic flavoring agent used in various applications, including beverages, baked goods, and confectioneries.[2]

Quantitative Data Summary

The boiling point and density of this compound have been determined under various conditions. The following table summarizes these key physical constants for easy reference and comparison.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 155 °C | at 760 mmHg (lit.) | [2][3] |

| 161.00 °C | at 760.00 mm Hg | [4][5] | |

| 306.1 °F (152.3 °C) | at 729 mmHg | [1][6] | |

| Density | 0.88 g/mL | at 25 °C (lit.) | [2][3] |

| 0.882 | at 75 °F (23.9 °C) | [1][6] | |

| 0.87900 to 0.88400 | at 25.00 °C | [4][5] |

Experimental Protocols

Accurate determination of physical properties is crucial for the identification and quality control of chemical substances. The following sections detail standard experimental methodologies for measuring the boiling point and density of a liquid compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] This property can be determined through several methods, including distillation and the capillary method.

3.1.1. Simple Distillation Method

This method is suitable for determining the boiling point of a pure volatile liquid.[8]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Assemble the simple distillation apparatus.

-

Place a sample of the liquid (e.g., this compound) into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask.

-

Record the temperature when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb.[9] This constant temperature is the boiling point of the liquid.[8]

-

3.1.2. Micro-Boiling Point (Capillary) Method

This technique is ideal when only a small amount of the sample is available.[9]

-

Apparatus: Capillary tube (sealed at one end), small test tube or fusion tube, thermometer, heating apparatus (e.g., Thiele tube or aluminum block).[9][10]

-

Procedure:

-

Seal one end of a capillary tube using a flame.[10]

-

Place a small amount of the liquid sample into the fusion tube.

-

Invert the sealed capillary tube and place it inside the fusion tube with the open end submerged in the liquid.[10]

-

Attach the fusion tube to a thermometer and place the assembly in a heating bath.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Stop heating when a rapid and continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube as the apparatus cools.[7][9]

-

Density is defined as the mass of a substance per unit volume. For a liquid, it can be determined by measuring its mass and volume.

-

Apparatus: Graduated cylinder or pycnometer (for higher precision), electronic balance.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder (or pycnometer) using an electronic balance.[11]

-

Add a specific volume of the liquid (e.g., 10 mL) to the graduated cylinder, reading the volume from the bottom of the meniscus.[11]

-

Measure the combined mass of the graduated cylinder and the liquid.[11]

-

Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[11]

-

Calculate the density using the formula: Density = Mass / Volume.

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[11] The temperature of the liquid should also be recorded as density is temperature-dependent.

-

Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of an unknown liquid sample.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | C8H14O2 | CID 17816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 2835-39-4 [amp.chemicalbook.com]

- 4. This compound, 2835-39-4 [thegoodscentscompany.com]

- 5. parchem.com [parchem.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. vernier.com [vernier.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Allyl isovalerate solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of Allyl Isovalerate in Water and Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the physicochemical properties of this compound. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (also known as allyl 3-methylbutanoate) is an organic ester with a characteristic fruity aroma, often compared to apples or pineapples. It is used as a flavoring and fragrance agent in various consumer products. Understanding its solubility is crucial for its application in different formulations, for assessing its environmental fate, and in the development of new products.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various systems. The following tables summarize the available quantitative and qualitative data for the solubility of this compound.

Solubility in Water

This compound exhibits low solubility in water.[1][2][3][4][5] This is expected due to its ester functional group and hydrocarbon chain, which make it a relatively nonpolar molecule.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 16.5 (61.7°F) | < 0.1 mg/mL | [2][3][4] |

| Water | 25 | 475.7 mg/L (estimated) | [6] |

Solubility in Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility | Citation |

| Alcohols | Ethanol | Soluble | [6][7][8] |

| Alcohols | Methanol | Expected to be soluble | - |

| Ketones | Acetone | Expected to be soluble | - |

| Ethers | Diethyl Ether | Expected to be soluble | - |

| Esters | Ethyl Acetate | Expected to be miscible | - |

| Hydrocarbons | Hexane | Expected to be soluble | - |

| Glycols | Propylene (B89431) Glycol | Poorly soluble | [7][8] |

Experimental Protocols for Solubility Determination

The following section outlines a detailed experimental protocol for determining the solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, consistent with the principles outlined in OECD Test Guideline 105 for water solubility, and can be adapted for organic solvents.[9][10][11][12][13]

Principle of the Shake-Flask Method

The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a given solvent.[9][10] An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is then agitated for a prolonged period to facilitate the dissolution process and reach equilibrium. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

Analyte: this compound (high purity)

-

Solvents: Purified water, Ethanol, Methanol, Acetone, Diethyl ether, Ethyl acetate, Hexane (analytical grade or higher)

-

Apparatus:

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV))

-

Experimental Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound and place it into a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not significantly change.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess this compound settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent used for the solubility test.

-

Analyze the standard solutions using a validated analytical method (e.g., GC-FID or HPLC-UV) to generate a calibration curve.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine the concentration of this compound using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Perform the experiment in triplicate to ensure the reliability and reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

This technical guide has summarized the available solubility data for this compound in water and organic solvents. While quantitative data for its solubility in water is established, further research is needed to determine precise solubility values in a broader range of organic solvents. The provided experimental protocol, based on the shake-flask method, offers a robust framework for researchers to conduct these measurements. The visualization of the experimental workflow provides a clear and concise overview of the necessary steps. This information is valuable for the effective formulation and application of this compound in various scientific and industrial contexts.

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | C8H14O2 | CID 17816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound, 2835-39-4 [thegoodscentscompany.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. This compound | 2835-39-4 [chemicalbook.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. laboratuar.com [laboratuar.com]

Spectroscopic Profile of Allyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl isovalerate (prop-2-enyl 3-methylbutanoate), a key fragrance and flavor compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and 13C NMR data for this compound are presented below.

1H NMR Spectroscopic Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz instrument.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.90 | ddt | 1H | -CH=CH₂ |

| 5.33 | dq | 1H | =CH₂ (trans) |

| 5.23 | dq | 1H | =CH₂ (cis) |

| 4.57 | dt | 2H | -O-CH₂- |

| 2.20 | d | 2H | -CO-CH₂- |

| 2.12 | m | 1H | -CH(CH₃)₂ |

| 0.97 | d | 6H | -CH(CH₃)₂ |

Table 1: 1H NMR data for this compound.[2]

13C NMR Spectroscopic Data

The 13C NMR spectrum was also recorded in CDCl₃.[1] The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 172.65 | C=O |

| 132.55 | -CH= |

| 118.02 | =CH₂ |

| 64.84 | -O-CH₂- |

| 43.40 | -CO-CH₂- |

| 25.77 | -CH- |

| 22.44 | -CH₃ |

Table 2: 13C NMR data for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The data below corresponds to the analysis of a liquid film of this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1160 | Strong | C-O stretch (ester) |

Table 3: Principal IR absorption bands for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion [M]⁺ is observed at m/z 142.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | ~15 | [C₈H₁₄O₂]⁺ (Molecular Ion) |

| 100 | ~15 | [M - C₃H₅O]⁺ |

| 85 | 100 | [C₄H₅O₂]⁺ |

| 57 | ~98 | [C₄H₉]⁺ |

| 41 | ~95 | [C₃H₅]⁺ |

Table 4: Major fragments in the EI mass spectrum of this compound.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][4] For 13C NMR, a more concentrated solution (50-100 mg) may be necessary.[4]

-

Filtration : Filter the sample solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Instrumentation : Acquire the spectrum on a 90 MHz (or higher) NMR spectrometer.

-

Data Acquisition :

-

For 1H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For 13C NMR, a larger number of scans will be required due to the lower natural abundance of the 13C isotope.

-

-

Referencing : Use the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) as an internal standard to reference the spectrum.[3]

FT-IR Spectroscopy Protocol (Neat Liquid)

Two common methods for analyzing neat liquid samples are the transmission method using salt plates and the Attenuated Total Reflectance (ATR) method.

Transmission Method:

-

Sample Preparation : Place one to two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly : Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Data Acquisition : Place the assembled plates in the spectrometer's sample holder and acquire the spectrum. A typical range is 4000-400 cm⁻¹.[1]

-

Background Correction : A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

ATR Method:

-

Instrument Setup : Ensure the ATR crystal (e.g., diamond or germanium) is clean.[1]

-

Background Scan : Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application : Place a single drop of this compound directly onto the ATR crystal surface.

-

Data Acquisition : Acquire the spectrum. The IR beam will interact with the sample at the crystal surface.[1]

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction : Inject a small amount of the liquid sample into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification. The sample is volatilized in the injection port.[5]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6]

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic analysis workflow.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. This compound(2835-39-4) 1H NMR spectrum [chemicalbook.com]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. bitesizebio.com [bitesizebio.com]

- 6. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of Allyl Isovalerate from Allyl Alcohol and Isovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isovalerate, also known as prop-2-enyl 3-methylbutanoate, is a significant ester recognized for its characteristic fruity aroma, reminiscent of pineapple and apple. It serves as a valuable flavoring and fragrance agent in the food, beverage, and cosmetic industries. This technical guide provides a comprehensive overview of the synthesis of this compound from allyl alcohol and isovaleric acid. It details two primary synthetic methodologies: the classic acid-catalyzed Fischer-Speier esterification and a greener enzymatic approach. This document includes detailed experimental protocols, a comparative summary of reaction parameters, and process diagrams to facilitate replication and optimization in a laboratory setting.

Introduction

This compound (C₈H₁₄O₂) is an organic ester with a molecular weight of 142.20 g/mol .[1] Its pleasant, fruity odor makes it a desirable component in various commercial applications. The synthesis of this ester is typically achieved through the esterification of allyl alcohol with isovaleric acid. This reaction, while straightforward in principle, requires careful control of conditions to maximize yield and purity. This guide will explore the chemical principles, experimental setups, and comparative outcomes of the primary synthesis routes.

Synthesis Methodologies

The formation of this compound from allyl alcohol and isovaleric acid is an equilibrium-limited esterification reaction. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water produced during the reaction, often through azeotropic distillation, or by using a large excess of one of the reactants.

Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][3] The reaction is reversible, and the removal of water is crucial for driving the reaction to completion.[1][2][3] A Dean-Stark apparatus is often employed for this purpose, using a solvent such as toluene (B28343) or benzene (B151609) to form an azeotrope with water.[3]

Reaction:

CH₂(CH₃)₂CHCOOH + CH₂=CHCH₂OH ⇌ CH₂(CH₃)₂CHCOOCH₂CH=CH₂ + H₂O (Isovaleric Acid + Allyl Alcohol ⇌ this compound + Water)

Enzymatic Esterification

Enzymatic synthesis offers a milder and more environmentally friendly alternative to traditional acid catalysis. Lipases are commonly used enzymes for esterification due to their high selectivity and ability to function in non-aqueous solvents.[4] Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, is a particularly effective and widely used biocatalyst for ester synthesis due to its high activity and stability.[4][5][6][7] This method avoids the harsh conditions and corrosive nature of strong acids.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Note that specific yields can vary based on the precise experimental setup and purification efficiency.

| Parameter | Fischer-Speier Esterification | Enzymatic Esterification |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) or H₂SO₄ | Novozym 435 (Immobilized Lipase) |

| Catalyst Loading | 1-5 mol% (relative to carboxylic acid) | 5-10% by weight of reactants |

| Reactant Molar Ratio | 1:1 to 1:1.5 (Acid:Alcohol) | 1:1 |

| Solvent | Toluene or Benzene (for azeotropic removal of water) | Hexane or Solvent-free |

| Temperature | Reflux (approx. 110 °C for Toluene) | 40-60 °C |

| Reaction Time | 4-12 hours | 24-72 hours |

| Typical Yield | 70-90% | 85-95% |

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification using a Dean-Stark Apparatus

Materials:

-

Isovaleric acid (1.0 mol)

-

Allyl alcohol (1.2 mol)

-

p-Toluenesulfonic acid monohydrate (0.02 mol)

-

Toluene (200 mL)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[3]

-

Charging the Reactor: To the round-bottom flask, add isovaleric acid, allyl alcohol, p-toluenesulfonic acid, and toluene. Add a magnetic stir bar or boiling chips.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Continue refluxing until no more water is collected in the trap (approximately 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[8]

-

Purification: Filter off the drying agent and remove the toluene using a rotary evaporator. The crude this compound can be further purified by fractional distillation under reduced pressure to obtain the final product.[10][11][12][13]

Protocol 2: Enzymatic Synthesis using Novozym 435

Materials:

-

Isovaleric acid (1.0 mol)

-

Allyl alcohol (1.0 mol)

-

Novozym 435 (5-10 g)

-

Hexane (optional, 200 mL)

-

Molecular sieves (optional, for water removal)

Procedure:

-

Setup: In a stoppered flask, combine isovaleric acid, allyl alcohol, and Novozym 435. If using a solvent, add hexane. Molecular sieves can be added to adsorb the water produced.

-

Reaction: Place the flask in an incubator shaker set to 50 °C and 150-200 rpm. Allow the reaction to proceed for 24-72 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Catalyst Recovery: After the reaction, separate the immobilized enzyme (Novozym 435) from the reaction mixture by simple filtration. The enzyme can be washed with solvent and reused.

-

Purification: If a solvent was used, remove it using a rotary evaporator. The remaining crude product can be purified by fractional distillation under reduced pressure.

Process Diagrams (Graphviz)

Caption: Workflow for Fischer-Speier Esterification of this compound.

Caption: Workflow for Enzymatic Synthesis of this compound.

Conclusion

The synthesis of this compound from allyl alcohol and isovaleric acid can be effectively achieved through both classical acid-catalyzed and modern enzymatic methods. The Fischer-Speier esterification, coupled with azeotropic distillation, is a robust and relatively rapid method, though it requires harsh conditions and careful neutralization and purification steps. In contrast, enzymatic synthesis using Novozym 435 offers a milder, highly selective, and more sustainable route, with the added benefit of catalyst reusability. The choice of method will depend on the specific requirements of the laboratory, including scale, desired purity, and environmental considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for research and development applications.

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. digital.csic.es [digital.csic.es]

- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. sciencemadness.org [sciencemadness.org]

- 10. vlab.amrita.edu [vlab.amrita.edu]

- 11. benchchem.com [benchchem.com]

- 12. chembam.com [chembam.com]

- 13. Purification [chem.rochester.edu]

Allyl Isovalerate: A Technical Examination of its Origins and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the origins of allyl isovalerate, a compound of interest in flavor and fragrance applications. Contrary to inquiries regarding its natural occurrence, extensive database searches and literature reviews confirm that this compound is a synthetic substance and is not known to be found in nature.[1][2] This document details the chemical properties, synthesis, and analytical methodologies for this compound, providing a foundational resource for professionals in research and development.

Chemical Identity and Properties

This compound, also known as 2-propenyl 3-methylbutanoate, is a colorless liquid recognized for its fruity aroma, often compared to apples and cherries.[1][2] It is primarily utilized as a flavoring agent in food products and as a fragrance component in cosmetics, lotions, and perfumes.[1][3][4] The physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 2835-39-4 | [3] |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Boiling Point | 152.3 °C (306.1 °F) at 729 mmHg | [2][5] |

| Flash Point | 61.1 °C (142.0 °F) | [6] |

| Density | 0.882 g/cm³ at 24 °C (75 °F) | [5] |

| Solubility in Water | Less than 0.1 mg/mL at 16.5 °C (61.7 °F) | [5] |

| Vapor Pressure | 13 mmHg at 22 °C (71.6 °F) | [5] |

| Refractive Index | 1.4162 at 21 °C | [2] |

| Odor | Fruity, apple-like | [2] |

| Taste | Apple-like | [2] |

Table 1: Physicochemical Properties of this compound

Occurrence: A Synthetic Origin

A thorough review of scientific literature and chemical databases indicates that this compound is not a naturally occurring compound.[1][2] Its presence in consumer products is due to its intentional addition as a synthetic flavoring and fragrance ingredient.[1][4]

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of allyl alcohol with isovaleric acid.[1] This reaction is typically performed under azeotropic conditions to drive the equilibrium towards the formation of the ester by removing water as it is formed.

Below is a diagram illustrating the chemical synthesis pathway of this compound.

Experimental Protocols: Analysis and Quality Control

As this compound is a synthetic product, experimental protocols are focused on its analysis and quality control rather than extraction from natural sources. The primary analytical technique for the identification and quantification of this compound is gas chromatography-mass spectrometry (GC-MS).

4.1. General Protocol for GC-MS Analysis of this compound

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable organic solvent, such as ethanol (B145695) or hexane. An internal standard may be added for quantitative analysis.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Oven Program: A temperature gradient is programmed to ensure separation of the analyte from any impurities. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is scanned from m/z 40 to 400.

-

-

Data Analysis: The retention time and mass spectrum of the eluted peak are compared with those of a known standard of this compound for identification. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

The following diagram outlines a general workflow for the quality control analysis of synthesized this compound.

Metabolism

While in vivo metabolic studies on this compound are limited, it is generally understood that allyl esters are hydrolyzed by esterases in the pancreas, intestinal mucosa, and liver.[1] This hydrolysis yields allyl alcohol and isovaleric acid.[1] Isovaleric acid can then be converted to isovaleryl-Coenzyme A, a naturally occurring biochemical.[1] Allyl alcohol may be oxidized to acrolein or glycidol.[1]

Conclusion

This compound is a synthetically produced compound valued for its organoleptic properties. There is no scientific evidence to suggest that it occurs naturally. Research and development efforts concerning this compound should, therefore, be directed towards its synthesis, purification, and analytical characterization, as well as its applications and toxicological profile.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. This compound | C8H14O2 | CID 17816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - OEHHA [oehha.ca.gov]

- 4. This compound (IARC Summary & Evaluation, Volume 36, 1985) [inchem.org]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound, 2835-39-4 [thegoodscentscompany.com]

Toxicological Profile of Allyl Isovalerate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isovalerate (CAS No. 2835-39-4) is an allyl ester with a characteristic fruity odor, utilized as a flavoring agent in foods and a fragrance component in cosmetics, lotions, and perfumes.[1][2][3] Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring consumer safety. This technical guide provides a comprehensive overview of the toxicological studies conducted on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and dermal routes of exposure.

Quantitative Data

| Species | Route | Parameter | Value (mg/kg bw) | Reference(s) |

| Rat | Oral | LD50 | 230 | [4][5][6] |

| Mouse | Oral | LD50 | ≥500 | [1][4] |

| Rabbit | Dermal | LD50 | 560 | [1][4][5] |

Table 1: Acute Toxicity of this compound

Experimental Protocols

Oral LD50 Study in Rats (General Protocol):

-

Test Substance: this compound.

-

Species: Albino rats.

-

Administration: Single oral dose via gavage.

-

Vehicle: Typically an oil such as corn oil.

-

Dosage: Graded doses administered to different groups of animals.

-

Observation Period: 14 days.

-

Parameters Observed: Clinical signs of toxicity, mortality, and body weight changes. A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 value is calculated using a recognized statistical method.

Subchronic and Chronic Toxicity

Repeated dose studies have been conducted to evaluate the long-term effects of this compound exposure.

Quantitative Data

| Species | Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings | Reference(s) |

| Rat (F344/N) | 13 weeks | Gavage | - | <15 (males) | Cytoplasmic vacuolization in the liver of males at all doses. | [4] |

| Rat (F344/N) | 13 weeks | Gavage | 62 (females) | 125 | Hepatic multifocal coagulative necrosis, cholangiofibrosis, nodular hyperplasia, and bile-duct hyperplasia at higher doses. | [4][7] |

| Mouse (B6C3F1) | 13 weeks | Gavage | 62 | 125 | Hepatic coagulative necrosis, ulcerative inflammation of the stomach, and thickening of the stomach mucosa and urinary bladder wall at higher doses. | [4][7] |

| Rat (F344/N) | 2 years | Gavage | - | 31 | Non-neoplastic liver lesions including cholangiofibrosis, cirrhosis, and focal necrosis. | [8] |

| Mouse (B6C3F1) | 2 years | Gavage | 8 | 31 | - | [8] |

Table 2: Subchronic and Chronic Toxicity of this compound

Experimental Protocols

13-Week Gavage Study in Rats and Mice (NTP Protocol):

-

Test Substance: this compound in corn oil.

-

Species: F344/N rats and B6C3F1 mice (10/sex/group).

-

Administration: Oral gavage, 5 days a week for 13 weeks.

-

Dosage: 0, 15, 31, 62, 125, or 250 mg/kg bw/day.

-